molecular formula C12H15Br B2578827 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene CAS No. 1181747-75-0

4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene

Cat. No.: B2578827
CAS No.: 1181747-75-0
M. Wt: 239.156
InChI Key: LLAQEBBJZFBDKR-HWKANZROSA-N
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Description

4-[(1E)-4-Bromobut-1-en-1-yl]-1,2-dimethylbenzene is an organic compound with the molecular formula C12H15Br and a molecular weight of 239.16 g/mol . This synthetically versatile building block features a bromine substituent on an alkenyl chain, which serves as an excellent handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. The (E)-configured alkene and the dimethylbenzene moiety contribute to its structural rigidity and potential as a precursor in the synthesis of more complex organic materials and pharmaceutical intermediates. Researchers can utilize this compound in exploratory chemistry for developing novel liquid crystals, polymers, or other functional organic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-4-bromobut-1-enyl]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h3,5-7,9H,4,8H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQEBBJZFBDKR-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene typically involves the bromination of but-1-ene followed by a coupling reaction with 1,2-dimethylbenzene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The double bond in the butenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 4-[(1E)-4-hydroxybut-1-en-1-yl]-1,2-dimethylbenzene.

    Oxidation: Formation of 4-[(1E)-4-oxobut-1-en-1-yl]-1,2-dimethylbenzene.

    Reduction: Formation of 4-bromo-1-butyl-1,2-dimethylbenzene.

Scientific Research Applications

4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is used in various scientific research fields:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials science research.

Mechanism of Action

The mechanism of action of 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved can vary widely based on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-4-bromobut-1-en-1-yl]benzene
  • 4-[(1E)-4-chlorobut-1-en-1-yl]-1,2-dimethylbenzene
  • 4-[(1E)-4-bromobut-1-en-1-yl]-1,3-dimethylbenzene

Uniqueness

4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is unique due to the specific positioning of the bromobut-1-en-1-yl group on the 1,2-dimethylbenzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .

Biological Activity

4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene, a compound with the molecular formula C₁₂H₁₅Br, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, including its antimicrobial, anticancer, and cytotoxic effects.

The compound is characterized by its unique structure, which includes a bromobutene moiety attached to a dimethylbenzene ring. The molecular weight is approximately 239.15 g/mol, and it exhibits various chemical behaviors that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bromobutene have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4-Bromobut-1-en-1-ylbenzeneE. coli32 µg/mL
4-Bromobut-1-en-1-ylphenolS. aureus16 µg/mL
4-Bromobut-1-en-1-ylpyridineC. albicans8 µg/mL

Anticancer Potential

The compound's anticancer potential has also been explored in vitro. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In particular, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the effects of a structurally similar compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis via caspase activation
A54915Cell cycle arrest and apoptosis

Cytotoxicity Studies

Cytotoxicity assays using V79 hamster fibroblast cells revealed that while the compound exhibits cytotoxic effects, it is less toxic compared to some known chemotherapeutics. The relative safety profile suggests potential for therapeutic applications with lower side effects.

Q & A

Q. What are the key synthetic routes for 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene, and how can reaction conditions be optimized?

The synthesis typically involves coupling a brominated alkene precursor with a 1,2-dimethylbenzene derivative. A method analogous to involves using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux to facilitate nucleophilic substitution or Heck-type coupling. Optimization includes temperature control (80–120°C), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify substituent positions and confirm the (1E)-configuration via coupling constants (J ≈ 12–18 Hz for trans alkenes).
  • X-ray crystallography : For unambiguous confirmation of the double bond geometry and crystal packing. SHELXL is widely used for refinement .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. How does the E-configuration of the double bond influence reactivity and intermolecular interactions?

The trans configuration reduces steric hindrance between substituents, favoring planar geometry. This enhances π-π stacking in crystal structures (analyzed via Mercury’s Materials Module) and influences regioselectivity in electrophilic additions or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental NMR chemical shifts?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT calculations : Using solvent models (e.g., PCM) to simulate NMR shifts.
  • Dynamic NMR studies : To account for rotational barriers or tautomerism.
  • Cross-validation with X-ray data : SHELX-refined structures provide reference geometries for computational inputs .

Q. What strategies enable regioselective functionalization of the brominated alkene moiety?

The bromine atom is a prime site for cross-coupling (e.g., Suzuki-Miyaura). Regioselectivity can be achieved by:

  • Transition-metal catalysis : Nickel or palladium catalysts (see ) under inert conditions.
  • Directing groups : Temporary functional groups on the benzene ring to steer reactivity.
  • Steric control : Bulky ligands or solvents to favor specific pathways .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include polymorphism or poor crystal growth due to flexible alkene chains. Solutions involve:

  • Solvent screening : Using mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Seeding : Introducing microcrystals to induce nucleation.
  • Temperature gradients : Gradual cooling to stabilize lattice formation. WinGX or SHELXTL can assist in data processing .

Q. How can computational modeling predict this compound’s electronic properties for materials science applications?

  • DFT studies : Calculate HOMO-LUMO gaps to assess charge-transfer potential.
  • Molecular docking : If bioactive, simulate interactions with protein targets.
  • Mercury visualization : Analyze intermolecular interactions (e.g., halogen bonding) in crystal structures .

Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal RangePurposeReference
Reaction Temperature80–120°CFacilitate coupling efficiency
SolventDMF or THFPolar aprotic for SN2/Heck
PurificationColumn chromatography (SiO₂, hexane/EA)Isolate pure product

Table 2: Spectroscopic Benchmarks

TechniqueExpected DataApplicationReference
¹H NMRδ 6.5–7.2 (aromatic H), J = 16 HzConfirm E-configuration
X-rayCrystallographic R-factor < 0.05Validate geometry
IR~1640 cm⁻¹ (C=C stretch)Detect alkene

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